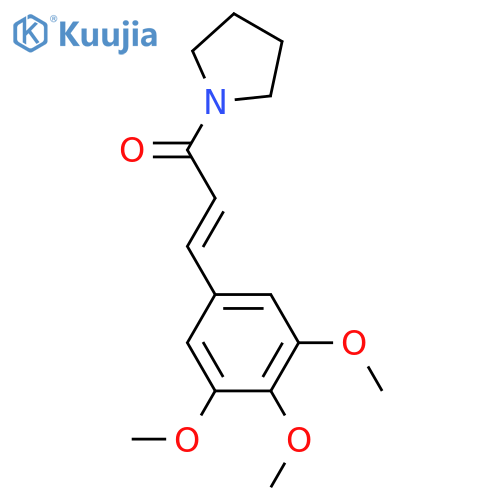

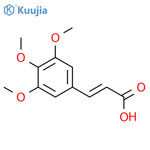

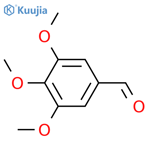

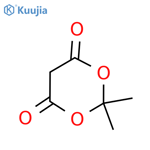

Synthesis and biological evaluation of new piplartine analogues as potent aldose reductase inhibitors (ARIs)

,

European Journal of Medicinal Chemistry,

2012,

57,

344-361